6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1707399-92-5, molecular formula C₁₀H₁₄N₆, molecular weight 218.26 g/mol) is a heterocyclic small molecule built on a 1,2,3-triazolo[1,5-a]pyrazine core bearing a C-6 methyl substituent and a C-4 piperazin-1-yl group. The core scaffold is a recognized privileged structure in medicinal chemistry, with documented applications spanning c-Met kinase inhibition, GABA_A receptor modulation, DPP-IV inhibition, and BACE-1 inhibition.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
Cat. No. B11799315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CN=N2)C(=N1)N3CCNCC3
InChIInChI=1S/C10H14N6/c1-8-7-16-9(6-12-14-16)10(13-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3
InChIKeyNGCFDFGIJKTMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine: Core Properties and Procurement-Relevant Specifications


6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1707399-92-5, molecular formula C₁₀H₁₄N₆, molecular weight 218.26 g/mol) is a heterocyclic small molecule built on a 1,2,3-triazolo[1,5-a]pyrazine core bearing a C-6 methyl substituent and a C-4 piperazin-1-yl group [1]. The core scaffold is a recognized privileged structure in medicinal chemistry, with documented applications spanning c-Met kinase inhibition, GABA_A receptor modulation, DPP-IV inhibition, and BACE-1 inhibition [2][3]. Commercially, this compound is typically supplied at ≥95% purity and is classified for research and development use only [1]. Its computed physicochemical profile (XLogP3-AA = −0.4, topological polar surface area = 58.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 1) positions it as a moderately polar, low-molecular-weight fragment-like molecule with favorable lead-likeness characteristics [1].

6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine: Structural Determinants That Preclude Direct Analog Substitution


Within the 1,2,3-triazolo[1,5-a]pyrazine chemical space, subtle changes to the amine substituent at C-4 produce profound differences in hydrogen-bonding capacity, basicity, and conformational flexibility that directly affect target engagement profiles [1][2]. Replacing the six-membered piperazine ring with a pyrrolidine (CAS 1707394-61-3), a diazepane (CAS 1707372-90-4), or a piperidine bearing a carboxylic acid (CAS 1708080-60-7) alters the number of hydrogen bond donors, the pKa of the pendant amine, and the spatial orientation of key pharmacophoric features [1][2]. Even the regioisomeric shift from the [1,2,3]triazolo[1,5-a]pyrazine core to the [1,2,4]triazolo[1,5-a]pyrazine core (e.g., CAS 1803591-02-7) changes the nitrogen atom placement at the ring fusion, which can redirect kinase selectivity profiles [1][2]. These structural distinctions mean that any medicinal chemistry or biochemical screening program relying on a specific structure–activity relationship (SAR) cannot assume functional interchangeability among these analogs without quantitative comparator data.

6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine: Quantitative Differentiation and Comparator-Based Evidence Guide


Hydrogen Bond Donor Architecture: Piperazine vs. Pyrrolidine and Diazepane Analogs

The piperazine substituent provides one hydrogen bond donor (the secondary amine N–H), whereas the pyrrolidine analog (CAS 1707394-61-3) offers a primary amine with two hydrogen bond donors appended to the pyrrolidine ring, and the diazepane analog (CAS 1707372-90-4) presents a secondary amine within a conformationally more flexible seven-membered ring [1][2]. These differences in hydrogen bond donor count and geometry are critical for target recognition, as polar interactions with kinase hinge regions or receptor binding pockets are exquisitely sensitive to donor–acceptor distance and orientation [3].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

LogP and TPSA Comparison: Balancing Polarity for Kinase Target Engagement

The target compound exhibits an XLogP3-AA of −0.4 and a topological polar surface area (TPSA) of 58.4 Ų [1]. By comparison, the unsubstituted parent core [1,2,3]triazolo[1,5-a]pyrazine (CAS 51392-75-7, MW 120.11, LogP 0.12, TPSA 43.08 Ų) is more lipophilic and has a smaller polar surface area . The introduction of the piperazine and methyl groups increases polarity and TPSA, moving the compound into a more favorable region of CNS drug-like chemical space (commonly TPSA < 70 Ų for blood–brain barrier penetration) while maintaining acceptable lipophilicity for oral bioavailability [2]. In contrast, piperidine-carboxylic acid analogs (e.g., CAS 1708080-60-7) carry a formal negative charge at physiological pH, which dramatically alters permeability and efflux transporter susceptibility .

ADME Optimization Kinase Inhibitor Design Lipophilic Efficiency

Kinase Hinge-Binding Motif: Piperazine as a Privileged Fragment in Triazolopyrazine c-Met Inhibitors

The 1,2,3-triazolo[1,5-a]pyrazine scaffold is a recognized core for c-Met tyrosine kinase inhibition, with piperazine-containing derivatives demonstrating the ability to engage the kinase hinge region through nitrogen-mediated hydrogen bonding [1][2]. Published c-Met inhibitors built on closely related triazolopyrazine cores have achieved IC₅₀ values as low as 0.005 µM (5 nM), and the clinical candidate Savolitinib exemplifies the therapeutic relevance of this chemotype [1]. The C-4 piperazine in the target compound provides a secondary amine capable of acting as a hydrogen bond donor to the Met kinase hinge (Met1160 backbone carbonyl), while the triazole N2 and pyrazine N1 atoms serve as hydrogen bond acceptors [1]. This three-point hinge-binding motif is a conserved pharmacophoric feature across potent triazolopyrazine-based c-Met inhibitors [1].

c-Met Kinase Inhibition Kinase Hinge Binder Structure-Based Drug Design

Synthetic Tractability and Derivatization Potential: Piperazine NH as a Diversification Handle

The free secondary amine of the piperazine ring in 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine is an established synthetic handle for rapid derivatization via alkylation, acylation, sulfonylation, or reductive amination [1][2]. This chemical reactivity is a direct consequence of the piperazine N–H, which is absent in tertiary amine analogs such as the N-methylpiperazine derivatives commonly encountered in advanced leads (e.g., ABN401, which bears a methylpiperazine moiety) . The ability to diversify the piperazine nitrogen in a single synthetic step enables the parallel synthesis of focused libraries for SAR exploration, a capability that is lost once the piperazine is capped with a methyl or other alkyl group [1]. Commercially, the compound is available at ≥95% purity (AKSci), and the presence of a single rotatable bond (the C–N bond connecting piperazine to the core) ensures a well-defined conformational ensemble for docking studies [3].

Parallel Synthesis Library Design Medicinal Chemistry Optimization

Triazole Regioisomer Differentiation: [1,2,3] vs. [1,2,4] Triazolo[1,5-a]pyrazine Core Comparison

The target compound incorporates the [1,2,3]triazolo[1,5-a]pyrazine regioisomer, which differs fundamentally from the [1,2,4]triazolo[1,5-a]pyrazine regioisomer (e.g., CAS 1803591-02-7) in the spatial arrangement of nitrogen atoms at the ring fusion [1][2]. In the [1,2,3] isomer, the triazole N2 atom is positioned at the ring junction, whereas in the [1,2,4] isomer, N1 occupies this position, altering the hydrogen bond acceptor geometry presented to target proteins [1]. This regioisomeric difference has been shown to affect kinase selectivity profiles: [1,2,3]triazolo[1,5-a]pyrazine derivatives have been explored as BACE-1 inhibitors and DPP-IV inhibitors, while [1,2,4]triazolo[1,5-a]pyrazines have been more extensively pursued as adenosine A2A receptor antagonists [1][3][4]. The distinct biological activity profiles of these two regioisomeric series underscore that they are not interchangeable in drug discovery programs targeting specific enzymes or receptors [1].

Kinase Selectivity Scaffold Hopping Heterocyclic Chemistry

6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine: Evidence-Based Research and Industrial Application Scenarios


Fragment-Based c-Met Kinase Inhibitor Screening and Hit Expansion

The compound serves as a rationally selected, low-molecular-weight (218.26 Da) fragment for c-Met kinase inhibitor discovery programs. Its piperazine NH and triazole/pyrazine nitrogen atoms provide a pre-organized three-point hinge-binding motif consistent with potent triazolopyrazine-based c-Met inhibitors (class-level IC₅₀ values reaching 5 nM for optimized analogs) [1]. The free piperazine secondary amine enables rapid library synthesis via alkylation or acylation to explore vectors extending toward the solvent-exposed region or the DFG motif of the kinase [1]. Researchers should prioritize this compound over N-methyl-capped analogs (e.g., ABN401-type structures) when the goal is to identify optimal N-substituents through parallel chemistry, as the uncapped piperazine provides a direct diversification point absent in the methylated comparator .

CNS Drug Discovery Programs Requiring Balanced Polarity and BBB Permeability Potential

With a computed XLogP3-AA of −0.4 and TPSA of 58.4 Ų, this compound falls within the favorable range for CNS drug candidates (typically TPSA < 60–70 Ų for blood–brain barrier penetration) [1]. Compared to the unsubstituted parent core (LogP 0.12, TPSA 43.08 Ų), the piperazine and methyl groups shift the physicochemical profile toward improved aqueous solubility while maintaining acceptable passive permeability characteristics [1]. This differentiates it from piperidine-carboxylic acid analogs that exist as zwitterions at physiological pH, which can confound CNS exposure due to active efflux transporter recognition [1]. Neuroscience-focused medicinal chemistry teams should select this compound as a core scaffold when the target product profile demands balanced polarity with the potential for oral CNS exposure.

DPP-IV or BACE-1 Inhibitor Discovery Using the [1,2,3]Triazolo[1,5-a]pyrazine Chemotype

The [1,2,3]triazolo[1,5-a]pyrazine core has been specifically validated in the literature as a scaffold for DPP-IV inhibition (relevant to type 2 diabetes) and BACE-1 inhibition (relevant to Alzheimer's disease) [1]. This is in contrast to the [1,2,4] regioisomer, which has been predominantly explored for adenosine A2A receptor antagonism [1]. Procurement of the correct [1,2,3] regioisomer is therefore non-negotiable for DPP-IV or BACE-1 programs; substitution with a [1,2,4] analog would direct screening efforts toward an unrelated target class [1]. This compound, bearing the piperazine group at C-4, is positioned for direct use in biochemical assays targeting these enzymes without requiring regioisomer verification or repurification.

Building Block for Focused Kinase or GPCR Screening Libraries

The compound's structural features—a privileged heterocyclic core, a derivatizable secondary amine, and a compact molecular weight—make it an ideal building block for the assembly of focused screening libraries targeting kinases or G protein-coupled receptors [1]. The single free amine permits high-yielding diversification via acylation with carboxylic acid building blocks, sulfonylation, or reductive amination, enabling the generation of 50–200 compound libraries in a single parallel synthesis campaign [1]. In comparison, N-alkyl-substituted piperazine analogs require separate de novo synthesis of each derivative, significantly increasing the time and cost of library production . For contract research organizations (CROs) and pharmaceutical discovery groups building proprietary screening collections, the multicomponent reaction compatibility and single-step derivatization potential of this compound provide a measurable advantage in library throughput relative to capped-piperazine comparators [1].

Quote Request

Request a Quote for 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.